molecular formula C25H19N5O B2826822 2-{[1,1'-biphenyl]-4-yl}-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide CAS No. 894066-56-9

2-{[1,1'-biphenyl]-4-yl}-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide

Cat. No.: B2826822
CAS No.: 894066-56-9
M. Wt: 405.461
InChI Key: LONUUEMIGAXWLC-UHFFFAOYSA-N
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Description

2-{[1,1'-biphenyl]-4-yl}-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a complex organic compound that features a combination of phenyl, triazolo, and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1'-biphenyl]-4-yl}-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the triazolo[4,3-b]pyridazine core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under reflux conditions.

    Attachment of the phenyl groups: The phenyl groups can be introduced via Suzuki coupling reactions using palladium catalysts.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the triazolo and pyridazinyl rings using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially on the phenyl rings, using reagents like bromine or chloromethane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride or chloromethane in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of phenyl ketones or carboxylic acids.

    Reduction: Formation of partially or fully reduced triazolo and pyridazinyl derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

2-{[1,1'-biphenyl]-4-yl}-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1'-biphenyl]-4-yl}-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is unique due to its combination of phenyl, triazolo, and pyridazinyl groups, which confer specific chemical reactivity and biological activity. Its potential as a kinase inhibitor and its applications in material science distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O/c31-25(16-18-6-8-20(9-7-18)19-4-2-1-3-5-19)27-22-12-10-21(11-13-22)23-14-15-24-28-26-17-30(24)29-23/h1-15,17H,16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONUUEMIGAXWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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